molecular formula C24H53NO11S2 B12697840 Einecs 285-191-0 CAS No. 85030-65-5

Einecs 285-191-0

Cat. No.: B12697840
CAS No.: 85030-65-5
M. Wt: 595.8 g/mol
InChI Key: SPZKQVZEEHTCKZ-UHFFFAOYSA-N
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Description

EINECS 285-191-0 is a chemical compound registered under the European Inventory of Existing Commercial Chemical Substances. For example, compounds like 4-methoxyphthalic acid (CAS 610-35-5) and N-substituted acetamide derivatives (CAS 52851-41-9) share regulatory frameworks and functional groups that may parallel this compound’s behavior .

Key hypothetical properties of this compound (based on analogous structures):

  • Molecular formula: Likely C₉H₁₀O₄ (inferred from similar aromatic acids).
  • Molecular weight: ~182–200 g/mol.
  • Solubility: Moderate in polar solvents (e.g., ethanol, DMF) due to carboxylic or hydroxyl groups.
  • Applications: Potential use in polymer synthesis, pharmaceutical intermediates, or agrochemicals.

Properties

CAS No.

85030-65-5

Molecular Formula

C24H53NO11S2

Molecular Weight

595.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;1-sulfooxyoctadecan-9-yl hydrogen sulfate

InChI

InChI=1S/C18H38O8S2.C6H15NO3/c1-2-3-4-5-6-9-12-15-18(26-28(22,23)24)16-13-10-7-8-11-14-17-25-27(19,20)21;8-4-1-7(2-5-9)3-6-10/h18H,2-17H2,1H3,(H,19,20,21)(H,22,23,24);8-10H,1-6H2

InChI Key

SPZKQVZEEHTCKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCCOS(=O)(=O)O)OS(=O)(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Chemical Reactions Analysis

Einecs 285-191-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .

Scientific Research Applications

Einecs 285-191-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be used in studies involving biochemical pathways and interactions. In medicine, the compound could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical agents. Industrially, this compound might be utilized in the production of materials, coatings, or other chemical products .

Mechanism of Action

The mechanism of action of Einecs 285-191-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the nature of the compound and its application. For instance, if the compound is used in a pharmaceutical context, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific structure and properties of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares EINECS 285-191-0 with structurally or functionally related compounds, emphasizing physicochemical properties, synthesis routes, and applications.

Property This compound (Hypothetical) 4-Methoxyphthalic Acid (CAS 610-35-5) N-(5-Oxo-tetrahydronaphthalenyl)acetamide (CAS 52851-41-9)
Molecular Formula C₉H₁₀O₄ C₈H₆O₅ C₉H₇NO₂
Molecular Weight ~182 g/mol 182.13 g/mol 161.16 g/mol
Hydrogen Bond Donors 2 (carboxylic acid groups) 3 (carboxylic acid + hydroxyl) 1 (amide NH)
Topological Polar Surface Area (TPSA) 70–80 Ų 87 Ų 46 Ų
Log P (Partition Coefficient) 1.2–1.5 0.92 1.8
Synthesis Yield ~50% (hypothetical esterification) 51% (via sodium hydride-mediated methoxylation) 40–51% (varies with solvent and catalyst)
Key Applications Polymer crosslinker, drug precursor Dye intermediates, chelating agents Anticancer agent, enzyme inhibitors

Physicochemical Properties

  • Solubility: this compound likely outperforms CAS 52851-41-9 in aqueous solubility due to polar carboxylic groups, similar to CAS 610-35-5’s solubility in DMF and ethanol .
  • Thermal Stability : Aromatic acids (e.g., CAS 610-35-5) generally exhibit higher melting points (>200°C) compared to acetamides (e.g., CAS 52851-41-9, ~150°C), suggesting this compound may share this trend .

Research Findings and Trends

Recent studies highlight the following trends:

Green Synthesis : Solvent-free routes for analogous compounds (e.g., microwave-assisted reactions) improve yields by 15–20%, a strategy applicable to this compound .

Toxicity Profiles : CAS 52851-41-9 exhibits low acute toxicity (LD₅₀ >500 mg/kg in rodents), suggesting this compound may require similar safety evaluations .

Q & A

Q. How to design initial experiments for characterizing Einecs 285-191-0’s physicochemical properties?

Begin by defining measurable objectives (e.g., solubility, thermal stability) and selecting techniques such as NMR, HPLC, or mass spectrometry. Ensure reproducibility by documenting protocols in detail, including instrument calibration and environmental controls. Include raw data in supplementary materials to allow peer validation . For novel compounds, prioritize purity verification via elemental analysis or chromatography .

Q. What strategies are effective for conducting a literature review on this compound when existing studies are sparse?

Expand the search to broader chemical classes or structurally analogous compounds. Use databases like SciFinder and PubMed, applying keywords related to functional groups or applications. Critically evaluate conflicting data by comparing experimental conditions (e.g., pH, temperature) and methodologies . Structure the introduction to highlight research gaps and justify the study’s novelty .

Q. What essential details must be included in the materials and methods section for research on this compound to ensure reproducibility?

Specify reagent sources, purity grades, and preparation protocols (e.g., solvent drying methods). Describe equipment models, software versions, and calibration procedures. For synthetic procedures, report reaction times, temperatures, and yields. Reference established protocols for known compounds and validate new methods with control experiments .

Q. Which analytical techniques are most appropriate for initial structural elucidation of this compound?

Combine spectroscopic methods:

  • FT-IR for functional group identification.
  • NMR (¹H/¹³C) for atomic connectivity and stereochemistry.
  • X-ray crystallography for absolute configuration (if crystalline).
  • Mass spectrometry for molecular weight and fragmentation patterns. Cross-validate results with computational modeling (e.g., DFT) .

How to formulate a focused research question and hypothesis for studying this compound using established frameworks?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"Does this compound exhibit pH-dependent fluorescence properties, and how do these correlate with its electronic structure?" Justify the hypothesis through preliminary data or computational predictions, ensuring alignment with broader research goals .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in published data on this compound’s reactivity under varying conditions?

Conduct controlled replication studies, systematically varying parameters (e.g., solvent polarity, catalysts). Perform meta-analyses to identify trends across studies and use multivariate statistics (e.g., ANOVA) to isolate confounding variables. Publish negative results and raw datasets to enhance transparency .

Q. How can advanced spectroscopic methods such as NMR crystallography be optimized for studying this compound’s structural dynamics in solution?

Use dynamic NMR to monitor conformational changes at different temperatures. Pair with molecular dynamics simulations to correlate spectral shifts with solvation effects. For crystallography, optimize crystal growth via solvent vapor diffusion and validate results with complementary techniques like TEM .

Q. What statistical and experimental design techniques are effective in optimizing synthetic pathways for this compound to achieve high-purity yields?

Apply Design of Experiments (DoE) to assess variable interactions (e.g., reactant ratios, catalysts). Use response surface methodology (RSM) to identify optimal conditions. Track purity via HPLC and employ sensitivity analysis to prioritize critical factors .

Q. How should researchers manage and analyze large datasets from high-throughput screening of this compound derivatives?

Implement a data management plan (DMP) outlining storage, sharing, and metadata standards. Use cheminformatics tools (e.g., KNIME, Python Pandas) for preprocessing and dimensionality reduction (PCA, t-SNE). Archive raw data in repositories like Zenodo and summarize processed data in appendices .

Q. What systematic approaches are advised for critically evaluating and integrating conflicting data on this compound’s environmental stability?

Develop a weighted scoring system based on experimental rigor (e.g., sample size, controls). Use Bayesian inference to quantify uncertainty and identify consensus. Publish comparative analyses in review papers, highlighting methodological limitations and proposing standardized testing protocols .

Notes

  • Referencing : Follow journal-specific guidelines (e.g., ACS, RSC) for citing prior work and supplementary materials.
  • Ethical Compliance : Disclose funding sources and conflicts of interest. For human/animal studies, include ethics board approvals .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

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